1-Bromopropane-1,1,2,2-d4

概要

説明

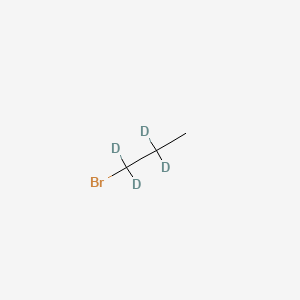

1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is a compound with the linear formula CH3CD2CD2Br . It is a colorless liquid that is used as a solvent . The isotopic purity is 98 atom % D and the assay is 99% (CP). It has a boiling point of 71 °C and a melting point of -110 °C. The density is 1.397 g/mL at 25 °C .

Synthesis Analysis

1-Bromopropane can be synthesized by reacting n-propyl alcohol (n-propanol) with excess hydrobromic acid . The water formed as a by-product is quickly removed from the resulting crude product before purification to give the final product .

Molecular Structure Analysis

The molecular weight of 1-Bromopropane-1,1,2,2-d4 is 127.02 . The SMILES string representation is [2H]C([2H])©C([2H])([2H])Br . The InChI key is CYNYIHKIEHGYOZ-RRVWJQJTSA-N .

Chemical Reactions Analysis

The GC analysis of the product indicated 97.80 % NPB, 1.57 % IPB, 0.20 % dibromopropane on a GC area percent basis . Typically, the exit gas analysis had a reaction completion of greater than 99.5 %. The reactor yield is limited by the selectivity for NPB, typically 96.0-98.4 % .

Physical And Chemical Properties Analysis

1-Bromopropane-1,1,2,2-d4 is a colorless liquid . It has a boiling point of 71 °C and a melting point of -110 °C . The density is 1.397 g/mL at 25 °C . It has a molar mass of 122.993 g·mol −1 .

科学的研究の応用

Cancer Research

1-Bromopropane-1,1,2,2-d4: has been utilized in studies investigating the stemness of colorectal cancer cells . Researchers have found that bromopropane compounds can significantly increase spheroid formation in cancer cells and elevate the levels of cancer stem cell markers. This suggests a potential role for 1-Bromopropane-1,1,2,2-d4 in cancer research, particularly in understanding the mechanisms of cancer stemness and progression.

Industrial Solvent Applications

In industrial settings, 1-Bromopropane-1,1,2,2-d4 is used as a solvent in mixtures for vapor degreasing and surface cleaning . Its properties make it suitable for dissolving oils, greases, and other contaminants from metal parts in manufacturing processes.

Environmental Impact Studies

The compound’s environmental impact has been assessed, particularly its effect on aquatic and sediment-dwelling species through surface water and sediment exposures . Understanding the environmental fate of 1-Bromopropane-1,1,2,2-d4 is crucial for regulatory purposes and ensuring ecological safety.

Pharmaceutical Synthesis

1-Bromopropane-1,1,2,2-d4: serves as an intermediate in the synthesis of pharmaceuticals . Its stable isotopic labeling is valuable in tracking the incorporation of the compound in various stages of drug development and in conducting metabolism studies.

Analytical Chemistry

In analytical chemistry, 1-Bromopropane-1,1,2,2-d4 is used as an internal standard in various chromatographic and spectroscopic methods . Its isotopic purity allows for precise quantification and method calibration.

Safety and Handling Research

Research into the safe handling and exposure limits of 1-Bromopropane-1,1,2,2-d4 is critical for occupational health . Studies focus on its toxicological profile and the development of safety measures to protect workers in industries where the compound is used.

Biodegradation Studies

The biodegradation of 1-Bromopropane-1,1,2,2-d4 and related compounds is studied to understand their persistence in the environment and potential for bioaccumulation . These studies are essential for assessing the long-term environmental risks associated with the compound.

作用機序

Target of Action

1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is primarily used as a solvent . It is used in various industries, including the manufacturing of adhesives, aerosol glues, asphalt production, aviation maintenance, and synthetic fiber production . The primary targets of 1-Bromopropane-1,1,2,2-d4 are the substances or materials it is intended to dissolve or interact with in these applications.

Mode of Action

The mode of action of 1-Bromopropane-1,1,2,2-d4 is primarily physical rather than biochemical. As a solvent, it works by dissolving or dispersing other substances without undergoing a chemical reaction itself .

Biochemical Pathways

In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine, leading to the expulsion of the bromine as a bromide ion and the production of propene .

Pharmacokinetics

It is known that 1-bromopropane, the parent compound, is rapidly metabolized and eliminated from the body . The metabolism of 1-Bromopropane involves oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .

Result of Action

As a solvent, the primary result of the action of 1-Bromopropane-1,1,2,2-d4 is the dissolution or dispersion of other substances. This property is exploited in various industrial applications, such as the manufacturing of adhesives and the production of synthetic fibers .

Action Environment

The action of 1-Bromopropane-1,1,2,2-d4 can be influenced by various environmental factors. For example, it is known to quickly evaporate into the air when released into the environment . In air, it is broken down quickly, with half of 1-Bromopropane being broken down in 2 weeks . Furthermore, 1-Bromopropane that enters surface water is slowly broken down . These environmental factors can influence the efficacy and stability of 1-Bromopropane-1,1,2,2-d4 as a solvent.

Safety and Hazards

1-Bromopropane-1,1,2,2-d4 is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . Occupational exposure to 1-BP has been linked to neurological illnesses . Animal studies show that 1-BP may also cause cancer and reproductive disorders .

特性

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromopropane-1,1,2,2-d4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxypyrazolo[1,5-a][1,3,5]triazine](/img/structure/B573351.png)

![5-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573357.png)

![1,3-Dioxaspiro[4.6]undecane](/img/structure/B573364.png)